Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13494814
InChI: InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-12(14)16(15-11)9-4-6-10(7-5-9)21(2,18)19/h4-8H,3,14H2,1-2H3
SMILES: CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C
Molecular Formula: C13H15N3O4S
Molecular Weight: 309.34 g/mol

Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13494814

Molecular Formula: C13H15N3O4S

Molecular Weight: 309.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate -

Specification

Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
IUPAC Name ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-12(14)16(15-11)9-4-6-10(7-5-9)21(2,18)19/h4-8H,3,14H2,1-2H3
Standard InChI Key YWCPFWFAHMAOJL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C
Canonical SMILES CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure is characterized by a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at three positions:

  • 1-Position: A 4-methylsulfonylphenyl group (SO2CH3-C6H4\text{SO}_{2}\text{CH}_{3}\text{-C}_{6}\text{H}_{4}), which enhances electron-withdrawing properties and influences metabolic stability.

  • 3-Position: An ethyl carboxylate ester (COOCH2CH3\text{COOCH}_{2}\text{CH}_{3}), contributing to solubility and serving as a handle for further derivatization.

  • 5-Position: A primary amino group (NH2\text{NH}_{2}), critical for hydrogen bonding and interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC13H15N3O4S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight309.34 g/mol
IUPAC NameEthyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate
SMILESCCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C
InChIKeyUHVXYNJMGOXZBU-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Routes

The synthesis of ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate typically involves multi-step protocols:

  • Cyclization Reaction:
    Ethyl 3-oxo-3-(4-methylsulfonylphenyl)propanoate reacts with hydrazine hydrate in refluxing ethanol to form the pyrazole ring. The reaction mechanism proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration.

    Ethyl 3-oxo-3-(4-methylsulfonylphenyl)propanoate+N2H4Pyrazole Intermediate+H2O\text{Ethyl 3-oxo-3-(4-methylsulfonylphenyl)propanoate} + \text{N}_2\text{H}_4 \rightarrow \text{Pyrazole Intermediate} + \text{H}_2\text{O}
  • Amination:
    The intermediate undergoes amination at the 5-position using ammonium acetate or gaseous ammonia under acidic conditions .

  • Purification:
    The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding >95% purity.

Table 2: Optimized Synthesis Conditions

ParameterCondition
SolventEthanol
TemperatureReflux (78°C)
Reaction Time8–12 hours
Yield70–85%

Applications in Medicinal Chemistry

Building Block for Heterocyclic Derivatives

The amino and carboxylate groups enable diverse transformations:

  • Acylation: Reaction with chloroacetyl chloride yields imidazo[1,2-b]pyrazoles .

  • Cyclocondensation: Treatment with aldehydes forms pyrazolo[3,4-d]pyrimidines .

Table 3: Representative Derivatives and Activities

DerivativeBiological Activity
Imidazo[1,2-b]pyrazole-6-carboxylateAnticancer (IC50_{50} = 8.2 μM)
Pyrazolo[3,4-d]pyrimidin-4-oneCOX-2 Inhibition (IC50_{50} = 0.9 μM)

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